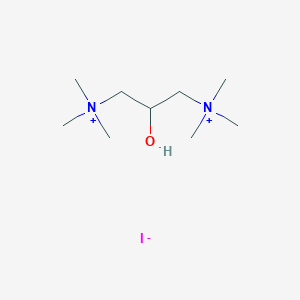
Prolonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aparece como un polvo blanco o blanquecino y se caracteriza por su alta solubilidad en agua pero baja solubilidad en etanol y cloroformo . El yoduro de prolonio ha llamado la atención por sus posibles beneficios terapéuticos, particularmente en el tratamiento de trastornos neurodegenerativos y enfermedades inflamatorias .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: El yoduro de prolonio se puede sintetizar mediante la reacción de 2-hidroxipropano-1,3-diamina con yoduro de metilo en condiciones controladas. La reacción normalmente implica el uso de un disolvente como acetonitrilo y requiere un control cuidadoso de la temperatura para garantizar la formación del producto deseado .
Métodos de Producción Industrial: En entornos industriales, la producción de yoduro de prolonio implica la síntesis a gran escala utilizando condiciones de reacción similares pero con medidas mejoradas de seguridad y eficiencia. El proceso incluye la purificación del producto mediante recristalización u otros métodos adecuados para lograr una alta pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones: El yoduro de prolonio experimenta diversas reacciones químicas, que incluyen:
Oxidación: Se puede oxidar en presencia de agentes oxidantes fuertes.
Reducción: Se puede reducir en condiciones específicas utilizando agentes reductores.
Sustitución: Puede participar en reacciones de sustitución donde los iones yoduro son reemplazados por otros aniones.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.
Sustitución: Reactivos como el nitrato de plata pueden facilitar reacciones de sustitución.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos correspondientes, mientras que las reacciones de sustitución pueden producir varios derivados de yoduro .
Aplicaciones Científicas De Investigación
El yoduro de prolonio tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El mecanismo de acción del yoduro de prolonio involucra varias vías bioquímicas:
Modulación de Neuroreceptores: Modula la actividad de los neuroreceptores, particularmente la acetilcolinesterasa, lo que ayuda a aumentar los niveles de acetilcolina en el cerebro, mejorando las funciones cognitivas.
Propiedades Antiinflamatorias: Regula a la baja las citoquinas proinflamatorias y regula a la alza las citoquinas antiinflamatorias, reduciendo la inflamación crónica.
Actividad Antioxidante: Elimina los radicales libres y reduce el estrés oxidativo, protegiendo a las neuronas del daño.
Comparación Con Compuestos Similares
El yoduro de prolonio se puede comparar con otros compuestos similares como:
Yoduro de Hexametonio: Ambos compuestos tienen propiedades neuroprotectoras, pero el yoduro de prolonio tiene una gama más amplia de aplicaciones en el tratamiento de enfermedades neurodegenerativas.
Yoduro de Trimetilamonio: Si bien son similares en estructura, el yoduro de prolonio exhibe actividades antiinflamatorias y antioxidantes más fuertes.
Singularidad: El yoduro de prolonio se destaca por su mecanismo de acción multifacético, que combina propiedades neuroprotectoras, antiinflamatorias y antioxidantes, lo que lo convierte en un candidato prometedor para el tratamiento de diversas afecciones neurodegenerativas e inflamatorias .
Propiedades
Número CAS |
123-47-7 |
|---|---|
Fórmula molecular |
C9H24IN2O+ |
Peso molecular |
303.20 g/mol |
Nombre IUPAC |
[2-hydroxy-3-(trimethylazaniumyl)propyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C9H24N2O.HI/c1-10(2,3)7-9(12)8-11(4,5)6;/h9,12H,7-8H2,1-6H3;1H/q+2;/p-1 |
Clave InChI |
BYZAPDFLSJTAQK-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CC(C[N+](C)(C)C)O.[I-].[I-] |
SMILES canónico |
C[N+](C)(C)CC(C[N+](C)(C)C)O.[I-] |
Apariencia |
Solid powder |
Key on ui other cas no. |
123-47-7 |
Pictogramas |
Irritant |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Prolonium iodide; NSC 41.49; NSC-4149; NSC4149 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















